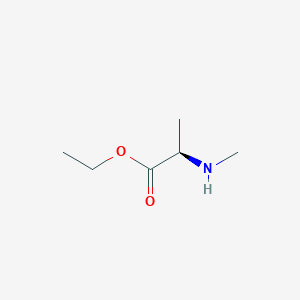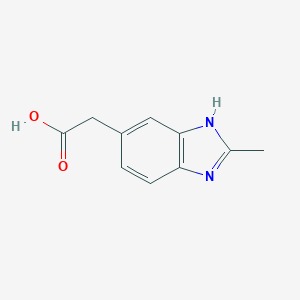
Ácido (2-Metil-1H-bencimidazol-5-IL)acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2-Methyl-1H-benzimidazol-5-yl)acetic acid" pertains to the benzimidazole class, known for its wide range of biological activities and applications in various fields of chemistry and pharmacology. However, specific details such as its synthesis, molecular structure analysis, and chemical properties are pivotal in understanding its potential applications and behavior in different environments.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to "(2-Methyl-1H-benzimidazol-5-yl)acetic acid," involves multi-step chemical reactions starting from simple precursors like o-phenylenediamine. Ghandi et al. (2010) describe a methodology where 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, acting as a bifunctional formyl-acid, is prepared and then undergoes a one-pot reaction under Ugi conditions to yield novel compounds with moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2010).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including "(2-Methyl-1H-benzimidazol-5-yl)acetic acid," plays a crucial role in their chemical behavior and interaction with biological targets. Advanced techniques such as X-ray crystallography, NMR, and mass spectrometry are employed to elucidate the structure. For example, Dutta et al. (2014) synthesized a benzimidazole derivative and determined its structure and coordination properties with metals, highlighting the importance of structural analysis in understanding compound properties (Dutta, Panda, & Zade, 2014).
Chemical Reactions and Properties
Benzimidazole compounds undergo various chemical reactions, leading to diverse derivatives with unique properties. Joyce et al. (2011) discuss the intramolecular condensation reactions of benzimidazole derivatives, showing the versatility of these compounds in chemical synthesis and the potential to generate new molecules with specific functions (Joyce, McArdle, & Aldabbagh, 2011).
Aplicaciones Científicas De Investigación
Inhibidores de la Corrosión
Los compuestos de benzimidazol, incluido el “ácido (2-Metil-1H-bencimidazol-5-IL)acético”, se han encontrado efectivos como inhibidores de la corrosión. Pueden proteger los metales de la corrosión formando una película en la superficie del metal. Estos compuestos son particularmente efectivos en medios ácidos corrosivos extremadamente agresivos como 1 M HCl, 1 M HNO3, 1.5 M H2SO4, medios básicos, 0.1 M NaOH o soluciones salinas .
Agentes Anticancerígenos
Algunos derivados de benzimidazol han mostrado potencial como agentes anticancerígenos. Por ejemplo, R 17934, un fármaco anticancerígeno sintético, se ha encontrado que interfiere con la estructura y función de los microtúbulos tanto en las células en interfase como en las mitóticas .
Agentes Antimicrobianos
Los compuestos de benzimidazol también se han encontrado que exhiben una potente actividad antimicrobiana. Por ejemplo, se encontró que un compuesto exhibía la actividad antimicrobiana in vitro más potente con una MIC de 15, 17, 19, 9, 11 y 15 μg/mL contra E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans y A. niger, respectivamente .
Agentes Antidiabéticos
Se ha encontrado que los análogos de benzimidazol son potentes inhibidores de varias enzimas involucradas en la diabetes, lo que los convierte en posibles agentes antidiabéticos .
Agentes Antiparasitarios
Los compuestos de benzimidazol se han utilizado como agentes antiparasitarios. Son particularmente efectivos contra una variedad de parásitos .
Analgésicos
Se ha encontrado que los compuestos de benzimidazol tienen propiedades analgésicas, lo que los convierte en posibles candidatos para el manejo del dolor .
Agentes Antivirales
Los compuestos de benzimidazol también se han encontrado que tienen propiedades antivirales, lo que los convierte en posibles candidatos para el tratamiento de infecciones virales .
Fármacos Neurológicos, Endocrinológicos y Oftalmológicos
Los compuestos de benzimidazol se han utilizado en el tratamiento de diversas afecciones neurológicas, endocrinológicas y oftalmológicas .
Direcciones Futuras
The future directions in the research of “(2-Methyl-1H-benzimidazol-5-YL)acetic acid” and its derivatives could involve further exploration of their synthesis, characterization, and potential applications. The compound’s pharmacological properties suggest it could be a useful intermediate in the development of new drugs .
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They have been found to interact with various enzymes and protein receptors, making them pivotal structures in drug design .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers of living systems due to their structural resemblance to naturally occurring nucleotides . This interaction can lead to various changes in the biological system, depending on the specific derivative and its functional groups .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific derivative and the biological system in which it is active .
Pharmacokinetics
Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity . These properties can greatly impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects would depend on the specific derivative and the biological system in which it is active .
Action Environment
Benzimidazole derivatives have been reported to act as corrosion inhibitors, suggesting that they may be influenced by environmental factors such as ph and temperature .
Propiedades
IUPAC Name |
2-(2-methyl-3H-benzimidazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-8-3-2-7(5-10(13)14)4-9(8)12-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTOKXRMVWZJHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388836 |
Source


|
| Record name | (2-Methyl-1H-benzimidazol-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114402-92-5 |
Source


|
| Record name | (2-Methyl-1H-benzimidazol-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

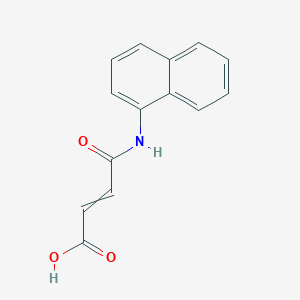
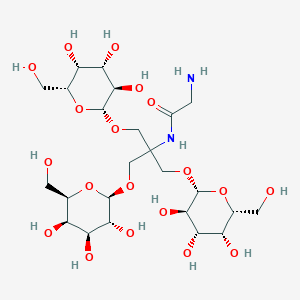





![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
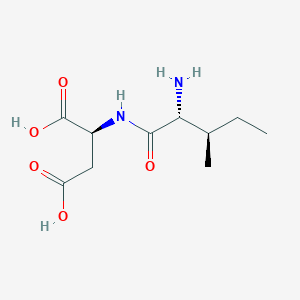
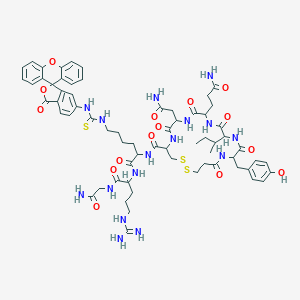
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)


